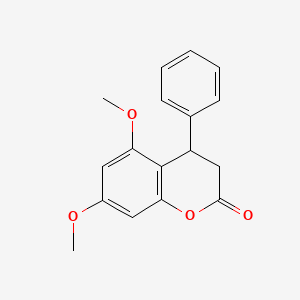

5,7-Dimethoxy-4-phenyl-chroman-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-14(20-2)17-13(11-6-4-3-5-7-11)10-16(18)21-15(17)9-12/h3-9,13H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACGIFMSUXODHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(CC(=O)O2)C3=CC=CC=C3)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199719 | |

| Record name | 3,4-Dihydro-5,7-dimethoxy-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854897-58-8 | |

| Record name | 3,4-Dihydro-5,7-dimethoxy-4-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854897-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,7-dimethoxy-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Retrosynthetic Analysis and Key Synthetic Disconnections for 5,7-Dimethoxy-4-phenyl-chroman-2-one

A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for its primary synthetic strategies. The core 3,4-dihydrocoumarin structure suggests two main approaches.

The most straightforward disconnection is across the C4-C4a and the C1-O bonds, which corresponds to a [3+3] cyclo-coupling or tandem Michael addition/lactonization approach. This breaks the molecule down into a C3 synthon, typically derived from cinnamic acid or its activated forms (e.g., acyl chloride, ester), and a C3 phenol (B47542) component, which for the target molecule is 3,5-dimethoxyphenol (B141022) .

An alternative disconnection can be made at the C3-C4 bond and the lactone C-O bond. This pathway suggests an intramolecular cyclization of a 3-aryl-3-(2-hydroxy-5,7-dimethoxyphenyl)propanoic acid precursor. This intermediate can be conceptually formed from the reaction of a 3,5-dimethoxyphenol derivative and a phenylpropanoid unit.

A third common strategy involves the synthesis of the unsaturated coumarin (B35378), 5,7-dimethoxy-4-phenylcoumarin , followed by a reduction of the C3-C4 double bond. This approach disconnects the dihydro- form from its unsaturated parent, with the synthesis of the coumarin itself often achieved via a Pechmann or related condensation.

These disconnections are summarized in the following key precursor molecules:

3,5-Dimethoxyphenol: Provides the A-ring with the required methoxy (B1213986) substitution pattern.

Cinnamic acid (or its derivatives like ethyl benzoylacetate, cinnamoyl chloride, or phenylpropiolic acid): Provides the phenyl group at C4 and the C2-C3-C4 carbon backbone.

5,7-Dimethoxy-4-phenylcoumarin: Serves as a direct precursor for reduction to the target compound.

Classical and Modern Synthetic Routes to this compound

The synthesis of the 4-aryl-3,4-dihydrocoumarin scaffold, including the specific target this compound, can be accomplished through various routes. These range from traditional multi-step methods to more efficient modern catalytic and one-pot procedures.

Multi-step syntheses offer a robust and often high-yielding, albeit less atom-economical, approach. A primary two-step strategy involves the initial synthesis of the corresponding unsaturated coumarin, followed by reduction.

Pechmann Condensation and Subsequent Reduction: The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. chimicatechnoacta.ru To produce the required intermediate, 5,7-dimethoxy-4-phenylcoumarin , one would react 3,5-dimethoxyphenol with ethyl benzoylacetate . This reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids. chimicatechnoacta.ru

Catalytic Hydrogenation: The resulting 5,7-dimethoxy-4-phenylcoumarin possesses a C3-C4 double bond that can be selectively reduced to yield the target chroman-2-one. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a standard and effective method for this transformation. mdpi.com This approach allows for the clean formation of the saturated lactone ring.

Another multi-step approach involves the Friedel-Crafts acylation of 3,5-dimethoxyphenol with cinnamoyl chloride, which can then undergo intramolecular cyclization to form the dihydrocoumarin (B191007) ring. researchgate.net

Modern synthetic efforts focus on improving efficiency through one-pot and cascade reactions, which combine multiple transformations into a single operation without isolating intermediates. mdpi.com

A prominent one-pot method involves the direct reaction of a phenol with a cinnamic acid derivative. ajouronline.com For the target molecule, this would involve reacting 3,5-dimethoxyphenol with cinnamic acid in the presence of an acid catalyst. This reaction proceeds via a tandem esterification-Friedel-Crafts alkylation sequence to directly afford the 4-aryl-3,4-dihydrocoumarin. ajouronline.com

Cascade reactions involving ortho-quinone methides (o-QMs) are also a powerful tool for constructing the dihydrocoumarin skeleton. mdpi.comnih.govnih.gov In a potential pathway, a 2-benzyl substituted phenol can undergo in-situ oxidation to generate a reactive o-QM intermediate. This intermediate can then undergo a [4+2] cycloaddition with a suitable ketene (B1206846) or other two-carbon component, followed by cyclization to yield the final product in a single pot. nih.govnih.gov

| Reaction Type | Reactants | Key Features |

| Tandem Esterification/Alkylation | Phenol + Cinnamic Acid | One-pot procedure, often acid-catalyzed. |

| Cascade [4+2] Cycloaddition | 2-Alkyl Phenol + Dipole | In-situ generation of ortho-quinone methide intermediate. |

| Multicomponent Reaction | Phenol + Malonate + Aryl Aldehyde | High atom economy, builds complexity quickly. scispace.com |

Catalysis is central to the efficient synthesis of chroman-2-ones, enabling reactions under milder conditions and with greater control. Both acid and metal catalysts are widely employed.

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as erbium triflate (Er(OTf)₃) are effective for promoting the cyclization of phenols with cinnamic acids or other precursors. scispace.comajouronline.com Er(OTf)₃, a gentle Lewis acid, can catalyze cascade reactions of para-quinone methides with 1,3-dicarbonyl compounds to construct 4-aryl-3,4-dihydrocoumarins. scispace.com

Metal Catalysis: Transition metals, particularly palladium and rhodium, have been used for related transformations. Palladium catalysts can be used in hydroarylation reactions of cinnamic acids with phenols to form dihydrocoumarins. researchgate.net

| Catalyst | Reaction Type | Example Substrates | Reference |

| Er(OTf)₃ | Cascade Cyclization | p-Quinone Methides + Malonates | scispace.com |

| p-TsOH | Cyclization | Phenol + Cinnamic Acid | ajouronline.com |

| Pd/C | Hydrogenation | 4-Arylcoumarin | mdpi.com |

| Ag₂O / p-TsOH | One-Pot Cascade | 2-Alkyl Phenol + Oxazolone | nih.govnih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be applied.

One key principle is the use of solvent-free reaction conditions. For instance, the [3+3] cyclocoupling of phenols with cinnamic acid can be performed using a recyclable catalyst like molecular iodine under neat conditions, minimizing solvent waste.

The use of heterogeneous or recyclable catalysts is another green approach. Solid acid catalysts can replace corrosive and difficult-to-handle liquid acids like sulfuric acid in Pechmann-type condensations. These catalysts can be easily filtered off and reused.

Furthermore, one-pot and multicomponent reactions inherently align with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and improving atom economy. mdpi.com Biocatalytic methods, such as the microbial reduction of a precursor coumarin to a dihydrocoumarin, represent an environmentally benign alternative to traditional chemical reductions using metal catalysts. mdpi.com

Stereoselective Synthesis Approaches to this compound

The presence of a stereocenter at the C4 position, bearing the phenyl group, means that this compound can exist as a pair of enantiomers. The development of stereoselective syntheses to access a single enantiomer is a significant goal, as the biological activity of chiral molecules often resides in only one enantiomer.

Asymmetric synthesis of the 4-aryl-3,4-dihydrocoumarin scaffold has been achieved using chiral catalysts. Organocatalysis, in particular, has emerged as a powerful tool. Chiral amine-phosphine catalysts have been successfully used in intramolecular vinylogous Rauhut–Currier reactions of para-quinone methides to deliver optically active 4-aryl-3,4-dihydrocoumarins with high enantioselectivity.

Another strategy involves the use of chiral Lewis base catalysts to control the stereochemistry in carbosulfenylation reactions, which can produce enantioenriched 3,4-disubstituted chromans. nih.gov Nickel-catalyzed asymmetric methods have also been reported for the synthesis of chiral chromans, demonstrating the utility of transition metal catalysis in achieving stereoselectivity. chemrxiv.org Applying these principles, the reaction of 3,5-dimethoxyphenol with a suitable prochiral precursor in the presence of a chiral catalyst could provide an enantioselective route to the target molecule.

Functional Group Interconversions and Derivatization Strategies of this compound Precursors

The synthesis of this compound often proceeds through precursors that require strategic functional group interconversions and derivatization. A key precursor is 5,7-dihydroxy-4-phenylcoumarin (B1236179), which allows for various chemical modifications to introduce the desired methoxy groups and other functionalities.

The selective functionalization of the hydroxyl groups at the C-5 and C-7 positions of the 4-phenylcoumarin (B95950) scaffold is a critical aspect of these synthetic strategies. Researchers have developed methods for the asymmetrical O-substitution of 5,7-dihydroxycoumarins, which are important building blocks for biologically active compounds. chimicatechnoacta.ru

One notable strategy involves the use of protecting groups to achieve regioselective derivatization. For instance, the nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin has been shown to selectively yield a 5-O-protected ester. chimicatechnoacta.ru This selective protection of the C-5 hydroxyl group is in contrast to the nicotinoylation of 4-alkylcoumarins, where the reaction typically occurs at the less sterically hindered C-7 hydroxyl group. chimicatechnoacta.ru This 5-O-nicotinoyl-7-hydroxy-4-phenylcoumarin intermediate can then undergo further modifications. For example, subsequent tosylation of the free C-7 hydroxyl group, followed by the removal of the nicotinoyl group under acidic conditions, provides a pathway to 5-hydroxy-7-tosyloxy-4-phenylcoumarin derivatives. chimicatechnoacta.ru

Another important precursor, 2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate, is synthesized from phloroglucinol. nih.gov The synthesis involves a Hoesch reaction to form phloroacetophenone, which is then treated with o-nitrobenzoyl chloride. nih.gov Subsequent methylation and reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, yield a flavonol. nih.gov Sulfonylation of this flavonol results in the desired precursor. nih.gov

Furthermore, derivatization strategies have been employed to synthesize various analogs from hydroxylated coumarin precursors. For example, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazole (B32235) moieties have been synthesized using click chemistry. nih.gov

The table below summarizes some of the key functional group interconversions and derivatization reactions of precursors to this compound.

| Precursor | Reagents and Conditions | Product | Research Finding |

| 5,7-dihydroxy-4-phenylcoumarin | Nicotinoyl benzotriazole (B28993) or nicotinoyl azide | 5-Nicotinoyloxy-7-hydroxy-4-phenylcoumarin | Selective protection of the more sterically hindered 5-OH group. chimicatechnoacta.ru |

| 5-Nicotinoyloxy-7-hydroxy-4-phenylcoumarin | p-Toluenesulfonyl chloride, followed by acidic workup | 5-Hydroxy-7-tosyloxy-4-phenylcoumarin | Exchange of protecting groups to yield a 7-O-tosylated derivative. chimicatechnoacta.ru |

| Phloroglucinol | 1. Hoesch reaction2. o-Nitrobenzoyl chloride, K₂CO₃, acetone3. Methylation4. Sn/conc. HCl5. Diazotization and hydrolysis6. Sulfonylation | 2-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)phenyl 4-toluenesulfonate | Multi-step synthesis involving the formation of a flavonol intermediate. nih.gov |

| 7-hydroxy-4-phenylchromen-2-one | Click chemistry with various azides | 7-((4-Aryl-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one derivatives | Synthesis of novel coumarin-triazole hybrids. nih.gov |

These derivatization strategies are crucial for creating a diverse range of compounds for further investigation and for optimizing the synthesis of the target molecule, this compound.

Advanced Structural Elucidation and Conformational Analysis of 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Spectroscopic Characterization Techniques Applied to 5,7-Dimethoxy-4-phenyl-chroman-2-one

No specific ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy data for this compound are available in the surveyed literature. While spectral data for related compounds like 5,7-dihydroxy-4-phenyl-2H-chromen-2-one and other coumarin (B35378) derivatives exist, they cannot be accurately extrapolated to the target molecule. nih.govceon.rs

X-ray Crystallography of this compound and its Complexes

A search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. Detailed crystallographic data, including unit cell dimensions, space group, and key bond lengths and angles, are therefore not available. In contrast, a full crystallographic analysis of the isomeric flavone, 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one, has been published, highlighting its distinct solid-state structure. researchgate.net

Conformational Preferences and Dynamics of this compound in Solution and Solid State

There are no dedicated studies on the conformational analysis of this compound. Such an analysis would typically involve computational modeling and experimental techniques like NOESY NMR or variable temperature NMR, but these have not been reported for this specific compound. Studies on related flavanones, such as naringenin, show that the heterocyclic ring can adopt various conformations, but this information is not directly transferable. researchgate.net

Chiroptical Properties and Stereochemical Studies of this compound (if chiral)

The 4-phenyl-chroman-2-one core possesses a stereocenter at the C4 position, making the molecule chiral. However, no studies on the resolution of its enantiomers or the analysis of their chiroptical properties (e.g., specific rotation, circular dichroism) have been found. Therefore, its absolute stereochemistry and enantiomeric-specific behavior remain uncharacterized.

Information Not Available for this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the mechanistic investigations into the biological activities of the chemical compound This compound as per the requested outline.

Enzyme inhibition or activation kinetics related to inflammation, insulin (B600854) resistance, or Carbonic Anhydrase II.

Receptor binding properties, modulation of the PGC1α signaling pathway, or other specific receptor interactions.

Detailed protein-ligand interaction studies.

Specific mechanisms of antioxidant, free radical scavenging, or anti-inflammatory activities in cellular models.

While research exists for structurally similar compounds, such as various flavones, isoflavones, and other coumarin or chromone (B188151) derivatives, the strict requirement to focus solely on this compound cannot be met with scientific accuracy. Extrapolating findings from different molecules would not adhere to the instructions provided.

Therefore, the requested article cannot be generated at this time due to the lack of specific published scientific evidence for this compound in the context of the detailed outline.

Mechanistic Investigations into the Biological Activities of 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Cellular Pathway Perturbations by 5,7-Dimethoxy-4-phenyl-chroman-2-one in Cellular Models

Anticancer Potential (e.g., cell growth inhibition, apoptosis induction)

No specific studies detailing the anticancer potential of this compound were found. Research on related structures, such as 5,7-dimethoxyflavone, has shown that it can reduce the viability of liver cancer cells (HepG2) with an IC50 of 25 µM, trigger the production of reactive oxygen species (ROS), and induce apoptosis. researchgate.net Similarly, various other 4-phenyl-4H-chromene and 4-phenylcoumarin (B95950) derivatives have been investigated as potential anticancer agents. mdpi.comnih.govglobalresearchonline.net

Antimicrobial Efficacy and Mechanisms (e.g., antibacterial, antifungal)

There is no specific information available on the antimicrobial efficacy of this compound. Studies on other coumarin (B35378) derivatives have shown antibacterial activity. For example, synthesized derivatives of 4,7-dihydroxy-chromen-2-one have demonstrated bacteriostatic and bactericidal effects against Staphylococcus aureus, E. coli, and Bacillus cereus. nih.govnih.gov

Metabolic Regulation (e.g., lipid lowering effects, insulin (B600854) resistance)

Specific data on the metabolic regulation effects of this compound is not available. However, a related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, was found to reduce the accumulation of lipid droplets in Huh7 cells, indicating potential for managing NAFLD. nih.govnih.govmdpi.com

Phenotypic Screening and High-Throughput Approaches in Biological Systems (In Vitro, Non-human In Vivo)

No published studies were identified that specifically used this compound in phenotypic or high-throughput screening campaigns. A high-content screening approach was used to evaluate a series of 2-phenoxychromones for their ability to protect against lipid droplet formation, which led to the identification of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one as an active compound. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,7 Dimethoxy 4 Phenyl Chroman 2 One Analogs

Design Principles for 5,7-Dimethoxy-4-phenyl-chroman-2-one Analogs

The design of analogs based on the this compound scaffold follows several key principles aimed at modulating potency, selectivity, and pharmacokinetic properties. The chroman-2-one core is considered a "privileged scaffold," a molecular framework capable of providing ligands for diverse biological receptors. researchgate.net Design strategies often focus on modifying three primary regions: the phenyl ring at the C4 position, the methoxy (B1213986) groups at the C5 and C7 positions on the benzopyran ring, and the lactone ring itself.

Key design considerations include:

Substitution on the C4-Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the 4-phenyl ring can significantly alter the molecule's steric and electronic properties. This can enhance binding affinity to target proteins by exploiting specific pockets or forming additional interactions like hydrogen bonds or halogen bonds.

Modification of the 5,7-Dimethoxy Groups: The methoxy groups at positions C5 and C7 are critical for activity. They can be demethylated to hydroxyl groups to introduce hydrogen bonding capabilities or replaced with other functional groups to probe the electronic requirements of the target's binding site. nih.govmdpi.com Longer alkoxy chains or bioisosteric replacements can also be explored to improve properties like lipophilicity and metabolic stability.

Stereochemistry at C4: The C4 position is a chiral center. The design of enantiomerically pure compounds is a critical principle, as different stereoisomers can exhibit distinct biological activities and potencies. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are integral to modern design principles. uniba.itresearchgate.netdoi.org These in silico tools help predict how proposed structural modifications will affect binding affinity and guide the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net

Synthetic Strategies for SAR Library Generation of this compound Derivatives

Generating a diverse library of analogs is essential for comprehensive SAR studies. Several synthetic strategies can be employed to efficiently produce derivatives of this compound. Multicomponent reactions are particularly valuable as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is ideal for creating a library of compounds. nih.gov

Common synthetic approaches include:

Starting Material Synthesis: The core scaffold can often be synthesized through reactions like the Pechmann condensation or Perkin reaction to form a coumarin (B35378) intermediate, followed by reduction of the C3-C4 double bond to yield the chroman-2-one structure.

Derivatization of the Core Scaffold: Once the basic this compound structure is obtained, a variety of reactions can be used to introduce diversity:

Aromatic Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be performed on the C4-phenyl ring or the benzopyran ring to add substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for attaching a wide range of aryl, alkyl, or alkynyl groups to the scaffold, typically by first introducing a halogen handle.

Modification of Methoxy Groups: The methoxy groups at C5 and C7 can be cleaved using reagents like boron tribromide (BBr₃) to yield hydroxyl groups. These resulting phenols can then be further functionalized via etherification or esterification to introduce diverse side chains. mdpi.com For instance, reacting the hydroxylated coumarin with various bromoalkyl derivatives allows for the introduction of linkers of different lengths. mdpi.com

Combinatorial and Microwave-Assisted Synthesis: To accelerate the generation of a library, combinatorial chemistry techniques can be employed. Microwave-assisted synthesis is often used to reduce reaction times and improve yields for many of these transformations. mdpi.comresearchgate.net

These strategies enable the systematic modification of the lead compound, facilitating a thorough exploration of the chemical space around the this compound scaffold.

Influence of Substituent Effects on Biological Activity and Selectivity of Chroman-2-ones (e.g., methoxy vs. hydroxyl groups)

The nature and position of substituents on the chroman-2-one scaffold dramatically influence biological activity and selectivity. SAR studies on related chromanone structures have revealed several key trends that are applicable to this compound analogs.

Electronic and Steric Effects:

Aromatic Ring Substituents: The presence of substituents on the aromatic portion of the chroman scaffold is often necessary for biological activity. acs.org Studies on chroman-4-ones showed that unsubstituted versions lost all inhibitory activity against certain enzymes. acs.orgnih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents are critical. Generally, electron-withdrawing groups (e.g., halogens, nitro groups) on the benzopyran ring tend to enhance the inhibitory potency of chroman-4-ones, while electron-donating groups (e.g., methoxy) can decrease it. acs.orgnih.gov For example, replacing a 6-chloro substituent with an electron-donating methoxy group led to a significant drop in activity. acs.org The position of these groups is also important, with substituents at the C6 position often having a greater impact on activity than those at C8. acs.org

Size and Bulk: The size of the substituent can impact how the molecule fits into a target's binding site. In some cases, larger but less electronegative groups (like bromo instead of chloro) are well-tolerated and can even enhance activity. acs.org However, excessively bulky groups can lead to steric hindrance and a decrease in potency. acs.org

Methoxy vs. Hydroxyl Groups: The interchange between methoxy and hydroxyl groups is a common strategy in medicinal chemistry to probe for hydrogen bonding interactions and alter physicochemical properties.

Hydrogen Bonding: A hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas a methoxy group can only act as an acceptor. The conversion of a methoxy group to a hydroxyl group can introduce a crucial hydrogen bond with a target protein, significantly increasing binding affinity. Conversely, if no such interaction is possible, the increased polarity from the hydroxyl group might be detrimental to activity.

Antioxidant Activity: For phenolic compounds, the presence and position of hydroxyl and methoxy groups are key determinants of antioxidant activity. nih.gov Dihydroxy phenolic acids generally show higher antioxidant activity than their monohydroxy counterparts. nih.gov Furthermore, the presence of methoxy groups, particularly at positions ortho to a hydroxyl group, can enhance antioxidant capacity. nih.gov

Cholinesterase Inhibition: In studies on flavanones, the presence of a hydroxyl group in certain positions was shown to increase inhibitory effects on enzymes like butyrylcholinesterase, whereas a methoxy group in the same position resulted in lower activity. mdpi.com

These findings are often summarized in SAR tables, as exemplified by the data for SIRT2 inhibition by chroman-4-one analogs below.

| Compound | Substituent at C6 | Substituent at C8 | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 1 | Cl | Br | 84 ± 0.5 | 3.8 |

| Analog 2 | Br | Br | 81 ± 0.9 | 1.5 |

| Analog 3 | F | F | 42 ± 1.6 | n.d. |

| Analog 4 | Cl | H | 52 ± 0.8 | n.d. |

| Analog 5 | NO₂ | H | 51 ± 2.6 | n.d. |

| Analog 6 | OCH₃ | H | 20 ± 0.8 | n.d. |

| Analog 7 | H | Br | 29 ± 1.3 | n.d. |

| Unsubstituted | H | H | Inactive | n.d. |

n.d. = not determined

Stereochemical Implications in the SAR of this compound Analogs

The presence of a stereocenter at the C4 position, where the phenyl group is attached, introduces chirality to the this compound molecule. This has significant implications for its interaction with biological targets, which are themselves chiral. Chromane scaffolds containing chiral centers are known to exhibit a wide range of biological activities. researchgate.net

The three-dimensional arrangement of the substituents around the C4 stereocenter can lead to different binding affinities and efficacies for the (R)- and (S)-enantiomers. One enantiomer may fit optimally into the binding site of a receptor or enzyme, while the other may bind less effectively or not at all.

Studies on related chiral chroman-4-ones have demonstrated that individual enantiomers can possess different inhibitory activities. acs.org For one SIRT2 inhibitor, the (–)-enantiomer was found to be a more potent inhibitor (IC₅₀ of 1.5 µM) compared to the (+)-enantiomer (IC₅₀ of 4.5 µM). acs.org Although this difference was modest, it highlights the importance of stereochemistry. In other cases, the stereochemical relationship between substituents can be critical for activity. For instance, in a series of 4-phenylchroman analogues targeting α₁-adrenoreceptors, activity was found to be associated with a cis relationship between the side chain at C2 and the phenyl ring at C4, whereas the trans isomer was the least potent in the series. nih.gov

Therefore, a crucial aspect of SAR studies for these compounds is the synthesis and biological evaluation of individual enantiomers. This allows for the determination of the eutomer (the more active stereoisomer), which is essential for developing a more potent and selective agent.

Rational Design and Optimization of this compound Scaffolds

Rational design is a targeted approach to drug discovery that utilizes knowledge of a biological target's structure and the SAR of existing ligands to design more potent and selective compounds. researchgate.netnih.gov This contrasts with traditional methods that rely on random screening. For the this compound scaffold, rational design involves a cycle of designing, synthesizing, and testing new analogs to optimize their properties.

Key strategies for the rational design and optimization of this scaffold include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), molecular docking simulations can be used to predict how analogs of this compound will bind. doi.org This allows for the design of new molecules with substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's active site, thereby increasing affinity and potency. acs.org

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These approaches rely on the information from a set of known active and inactive molecules. Techniques like 3D-QSAR can build a pharmacophore model that defines the essential steric and electronic features required for activity. uniba.itnih.gov This model then serves as a template for designing new molecules that fit the pharmacophore and are predicted to be highly active.

Scaffold Hopping and Bioisosteric Replacement: Optimization may involve replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres). For example, the phenyl ring at C4 could be replaced with a different aromatic or heterocyclic ring (e.g., pyridyl, indolyl) to explore new binding interactions or improve properties like solubility. acs.org Similarly, the chroman-2-one core itself could be modified in a "scaffold hopping" approach to find novel core structures with improved drug-like properties.

Improving Physicochemical Properties: Rational design is also used to optimize the Structure-Property Relationship (SPR). This involves modifying the structure to improve pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability, which are crucial for a compound's potential as a therapeutic agent. acs.org

Through these iterative design cycles, the initial this compound scaffold can be systematically optimized to produce highly potent and selective lead compounds for further development.

Computational Chemistry and Molecular Modeling Approaches for 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Quantum Chemical Calculations on 5,7-Dimethoxy-4-phenyl-chroman-2-one (e.g., electronic properties, reactivity indices)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.gov These methods can predict a molecule's three-dimensional structure, electron distribution, and spectroscopic characteristics. nih.govnih.gov For this compound, DFT studies would be crucial for optimizing its geometry and calculating key electronic properties that govern its reactivity and interactions. researchgate.net

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net These maps are invaluable for predicting how the molecule will interact with biological receptors, where electrostatic complementarity is often key to binding.

Reactivity Indices: From the HOMO and LUMO energies, various global reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These indices provide a quantitative measure of a molecule's reactivity and can be used in Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Table 1: Illustrative Quantum Chemical Properties for a Chroman-2-one Scaffold *

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 5.0 Debye |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.0 to 2.75 eV |

Molecular Docking and Dynamics Simulations of this compound with Biological Targets (e.g., COX-2, Bcl-2, Carbonic Anhydrase II)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. seaninstitute.or.id It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins. Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major goal for anti-inflammatory drugs. nih.gov Docking studies of various flavonoids and coumarin (B35378) analogues into the COX-2 active site have identified key interactions. physchemres.orgresearchgate.net The active site contains a hydrophobic channel and crucial residues like Arg120, Tyr385, and Ser530. seaninstitute.or.idresearchgate.net For this compound, the phenyl group could potentially fit into a hydrophobic pocket, while the methoxy (B1213986) groups and the lactone carbonyl oxygen could form hydrogen bonds with polar residues like Ser530 or Arg120, which are critical for inhibitory activity. mdpi.com Studies on similar flavones have reported binding energies in the range of -7.0 to -9.1 kcal/mol. physchemres.org

B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), and overexpression of anti-apoptotic proteins like Bcl-2 is a hallmark of many cancers. nih.gov While direct docking studies are not available, related chromone (B188151) derivatives have been shown to down-regulate Bcl-2 expression, suggesting that the chroman scaffold could potentially interact with the BH3-binding groove of Bcl-2, a known target for small-molecule inhibitors. nih.gov Docking would help verify this hypothesis by predicting whether the compound can mimic the interactions of natural BH3-only proteins.

Carbonic Anhydrase II (CA II): Carbonic anhydrases are metalloenzymes containing a zinc ion in the active site, crucial for their catalytic activity. nih.govresearchgate.net They are targets for diuretics and anti-glaucoma agents. researchgate.net Inhibitors typically function by coordinating with the Zn²⁺ ion. semanticscholar.org The active site is a conical cavity with the zinc ion at its base, coordinated by three histidine residues (e.g., His94, His96, His119). nih.gov For this compound to act as a CA II inhibitor, it would likely need a functional group capable of displacing the zinc-bound water molecule and interacting with key residues like Thr199 and Pro201. nih.gov While the lactone carbonyl could potentially interact, coumarins and chromones are generally considered a class of CA inhibitors that bind at the entrance of the active site rather than directly coordinating the zinc. nih.gov

Table 2: Representative Molecular Docking Results of Analogous Compounds with Target Proteins *

| Target Protein (PDB ID) | Analogous Compound Class | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| COX-2 (e.g., 5IKT, 6COX) | Flavonoids/Coumarins | -7.0 to -10.6 | Arg120, Tyr385, Ser530, Val523 |

| Carbonic Anhydrase II (e.g., 1CA2) | Sulfonamides/Phenols | -6.0 to -8.5 | His94, His96, Gln92, Thr199 |

| Bcl-2 (e.g., 2O2F) | Chromone derivatives | (Predicted to interact) | (Hypothesized interaction in BH3 groove) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Derivatives

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources. These models are built by correlating biological activity with molecular descriptors, which are numerical representations of chemical information. mdpi.com

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a library of analogues with variations in the substitution pattern.

Calculating molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. nih.govresearchgate.net

Developing a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) or Support Vector Machines (SVM). mdpi.com

Validating the model to ensure its predictive power.

Studies on related scaffolds, such as 4-hydroxycoumarins and 2-phenyl-2,3-dihydrobenzofurans, have successfully used QSAR to predict antioxidant and antileishmanial activities, respectively. nih.govmdpi.com These studies often find that a combination of electronic descriptors (like HOMO-LUMO gap) and steric/hydrophobic parameters are crucial for activity. researchgate.netmdpi.com A QSAR model for this compound derivatives would help identify which structural features (e.g., the nature and position of substituents on the phenyl ring or the chroman core) are most important for a desired biological effect.

Cheminformatics and Data Mining Applied to Chroman-2-one Research

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. These tools are essential for navigating the vastness of chemical space and identifying promising scaffolds for drug discovery. nih.gov

For chroman-2-one research, cheminformatics can be applied in several ways:

Scaffold Analysis: The chroman-2-one core can be analyzed for its prevalence in databases of known drugs and bioactive compounds. The chromone and coumarin scaffolds are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets. nih.gov Cheminformatics tools can determine if the chroman-2-one scaffold shares this characteristic.

Similarity Searching: Starting with this compound as a query, large chemical libraries can be mined to find structurally similar compounds. nih.gov This can rapidly identify other molecules that may share its biological activity.

Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to map the chemical space occupied by a library of chroman-2-one derivatives. This helps in understanding the diversity of the library and in designing new compounds that explore novel regions of chemical space.

Structure-Activity Relationship (SAR) Mining: By analyzing large datasets of compounds and their associated activities, data mining algorithms can uncover subtle SAR trends that may not be obvious from smaller datasets. nih.gov This was successfully done for the chromone nucleus to evaluate it as a dual-binding scaffold. nih.gov

De Novo Design Approaches Incorporating this compound Scaffolds

The this compound scaffold could be an excellent starting point for de novo design for several reasons:

Privileged Scaffold: As a derivative of the coumarin/chromone family, it belongs to a class of scaffolds with proven and diverse biological activities. nih.govnih.gov

Synthetically Accessible: The core structure is amenable to chemical modification, allowing for the creation of diverse libraries.

Fragment-Based Growth: The molecule can be broken down into fragments (e.g., the dimethoxy-substituted benzene (B151609) ring, the lactone ring, the phenyl group). De novo design algorithms can use these fragments or the entire scaffold as a base, "growing" new functional groups or linking them to other fragments to optimize interactions within a target's binding pocket.

Analytical Methodologies for Research Applications of 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Chromatographic Techniques for Separation and Purification of 5,7-Dimethoxy-4-phenyl-chroman-2-one (e.g., HPLC, GC, LC-MS)

The separation and purification of this compound from synthesis reaction mixtures or natural product extracts are critical steps for obtaining a pure substance for further research. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis and purification of coumarins and related flavonoids due to its high resolution and applicability to non-volatile and thermally unstable compounds. nih.govresearchgate.net Reversed-phase HPLC is frequently used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govsemanticscholar.org Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities. researchgate.net

For preparative or semi-preparative HPLC, the conditions developed on an analytical scale are adapted to larger columns to isolate sufficient quantities of the pure compound. google.com The selection of solvents and optimization of the gradient are crucial for achieving high purity and yield. youtube.com

Table 1: Illustrative HPLC Conditions for Separation of 4-Phenylcoumarin (B95950) Analogs

| Parameter | Condition 1 (Based on 4-Phenylselanyl-2H-chromen-2-one) nih.gov | Condition 2 (General Flavonoid Separation) researchgate.net |

|---|---|---|

| Column | Reversed Phase C18 (150 mm x 4.6 mm, 5 µm) | Reversed Phase C18 |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Ultrapure Water | Gradient: Acetonitrile and aqueous phase (e.g., with formic or acetic acid) |

| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |

| Detection | UV-Vis Detector | Diode Array Detector (DAD) |

| Application | Quantification and Purity Assessment | Separation and Identification |

Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. nih.govnih.gov However, many flavonoids and coumarins, including likely this compound, are non-volatile and polar due to functional groups. Therefore, a derivatization step, such as silylation, is often required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net This process replaces active hydrogens on hydroxyl groups with less polar groups, like trimethylsilyl (B98337) (TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is an indispensable tool for the rapid analysis of complex mixtures, such as crude reaction products or biological extracts. nih.govscielo.org.pe LC-MS can provide molecular weight information for the components of a mixture as they elute from the column, guiding the purification process and confirming the presence of the target compound. researchgate.net

Spectrometric Methods for Quantification of this compound in Complex Research Matrices (e.g., biological extracts, reaction mixtures)

Accurate quantification of this compound in matrices like biological extracts or reaction mixtures is essential for understanding its properties and behavior. Tandem mass spectrometry (MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for quantifying low-level analytes in complex matrices. nih.govresearchgate.net The technique operates by first separating the analyte from matrix components using HPLC. The analyte is then ionized, typically using electrospray ionization (ESI), and the specific precursor ion (corresponding to the molecular weight of the analyte) is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses. researchgate.net

For developing a quantification method for this compound, an internal standard (IS) would be used. The ideal IS is a stable-isotope-labeled version of the analyte, which behaves identically during sample preparation and analysis, correcting for any variations. inotiv.com A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a fixed concentration of the IS.

Table 2: Typical Parameters for an LC-MS/MS Quantification Method for Flavonoids

scielo.org.penih.govnih.govinotiv.comnih.gov| Parameter | Description/Example | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for flavonoids. | |

| Scan Type | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | |

| Precursor Ion (Q1) | [M+H]+ for the analyte (e.g., for this compound, this would be m/z 285.11). | |

| Product Ion (Q3) | Specific fragments generated from the precursor ion, determined during method development. | |

| Internal Standard (IS) | A stable-isotope labeled analog of the analyte or a structurally similar compound. | |

| Calibration Curve | Generated by plotting the peak area ratio (analyte/IS) against the analyte concentration. |

Development and Validation of Bioanalytical Methods for this compound in Preclinical Samples (In Vitro, Non-human)

Before a compound can be reliably studied in preclinical models, the analytical method used to measure its concentration in biological matrices (e.g., plasma, serum, tissue homogenates) must be rigorously validated. wuxiapptec.com This ensures that the data generated are accurate and reproducible. Bioanalytical method validation is performed according to strict guidelines from regulatory bodies like the Food and Drug Administration (FDA). gmp-compliance.orgfda.gov

The validation process assesses several key parameters:

Selectivity and Specificity: The method's ability to measure the analyte without interference from other components in the biological matrix. gmp-compliance.org

Accuracy: How close the measured concentration is to the true concentration. nih.gov

Precision: The degree of scatter or variability between repeated measurements. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of this curve defines the upper and lower limits of quantification (ULOQ and LLOQ). gmp-compliance.org

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the sample extraction process.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability). gmp-compliance.org

Pharmacokinetic studies in animal models, which are crucial in preclinical development, rely heavily on such validated methods to determine how the compound is absorbed, distributed, metabolized, and excreted. nih.govnih.gov

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria (ICH M10 Guideline) ich.org

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision (CV%) | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interference at the retention time of the analyte and IS in blank samples. |

| Calibration Curve (r²) | Correlation coefficient (r²) should be ≥ 0.99. |

| Analyte Stability | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |

Microfluidic and Miniaturized Analytical Platforms for this compound Studies

Miniaturized analytical platforms, often called "lab-on-a-chip" systems, are revolutionizing chemical and biological analysis by integrating multiple laboratory functions onto a single small device. nih.gov These microfluidic systems offer significant advantages, including drastically reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput automation. rsc.org

For the study of compounds like this compound, these platforms hold considerable promise:

High-Throughput Screening: Microfluidic devices can be used to rapidly screen the effects of the compound in various biochemical or cell-based assays, accelerating the discovery process. nih.gov

Automated Sample Preparation: Processes like derivatization, which may be needed for GC analysis of flavonoids, can be automated and made more efficient using continuous-flow microfluidic systems. nih.govresearchgate.net Research has shown that flow-based derivatization in a microfluidic device can be significantly more efficient than traditional batch methods. nih.gov

Metabolic Analysis: These platforms can be used for the sensitive analysis of metabolites from single cells or small numbers of cells, which is valuable for in vitro preclinical studies. nih.gov

Integrated Analysis: Future systems may integrate sample preparation, separation, and detection onto a single chip, creating a fully automated analytical device.

While the direct application of microfluidics to this compound has not been reported, the successful use of these platforms for other flavonoids and natural products demonstrates their clear potential for advancing research on this compound. nih.govnih.gov

Biosynthetic Pathways and Natural Occurrence of Chroman 2 One Derivatives if Applicable to 5,7 Dimethoxy 4 Phenyl Chroman 2 One Context

Isolation and Characterization of Related Chroman-2-ones from Natural Sources

Numerous 4-phenylcoumarins, which are structurally similar to 5,7-Dimethoxy-4-phenyl-chroman-2-one, have been isolated from natural sources. These compounds typically feature hydroxylation and methoxylation patterns on the chroman ring.

For instance, several 4-phenylcoumarins have been extracted from the blossoms of Mesua ferrea, a plant belonging to the Clusiaceae family. nih.gov Similarly, the bark of Mesua elegans has yielded a variety of 4-phenylcoumarins, some of which have demonstrated significant biological activities. nih.gov The genus Calophyllum, also in the Clusiaceae family, is another rich source of 4-phenylcoumarins. researchgate.net

The isolation of these compounds typically involves extraction from plant materials using various solvents, followed by chromatographic techniques to separate the individual components. Characterization is then carried out using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their precise chemical structures. nih.govresearchgate.net

A number of naturally occurring 4-phenylcoumarins bear a 5,7-dioxygenated substitution pattern, which is analogous to the methoxy (B1213986) groups in this compound. Examples include compounds isolated from Mesua ferrea and other plants. nih.gov

Proposed Biosynthetic Routes to Chroman-2-ones and Related Metabolites

The biosynthesis of neoflavonoids, including 4-phenylcoumarins, is believed to diverge from the general flavonoid pathway. Flavonoids themselves are synthesized via the shikimate and phenylpropanoid pathways. mdpi.com The key precursor, chorismic acid, is converted to the amino acid phenylalanine. mdpi.com Phenylalanine then enters the phenylpropanoid pathway to form 4-coumaric acid. mdpi.com

The formation of the 4-phenylcoumarin (B95950) skeleton is thought to involve the condensation of a phenol (B47542) with a cinnamic acid derivative. nih.gov While the precise enzymatic steps leading to 4-phenyl-chroman-2-ones are not fully elucidated, the general understanding is that they are derived from intermediates of the flavonoid biosynthetic pathway.

Enzymatic Synthesis and Biotransformation of Chroman-2-ones

The methoxy groups present in this compound are a common feature in many natural products, arising from enzymatic O-methylation. In the biosynthesis of coumarins, specific O-methyltransferases (OMTs) are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the coumarin (B35378) scaffold. nih.govnih.gov

Studies on plants like Peucedanum praeruptorum have identified enzymes similar to caffeic acid O-methyltransferase (COMT) that exhibit broad substrate specificity, catalyzing the O-methylation of various hydroxylated coumarins. nih.govnih.gov This suggests that in a hypothetical biosynthetic pathway for this compound, two distinct O-methylation steps would be required to form the dimethoxy substitution pattern. It is plausible that one or more OMTs could catalyze these reactions on a dihydroxy-4-phenyl-chroman-2-one precursor.

Ecological and Chemo-taxonomic Significance of Natural Chroman-2-ones

The presence of 4-phenylcoumarins and other neoflavonoids has chemotaxonomic significance, as their distribution is often restricted to specific plant families and genera. researchgate.netepa.gov For example, their prevalence in the Clusiaceae and the genus Dalbergia (Leguminosae) makes them useful markers for plant classification. epa.gov

Ecologically, these compounds are believed to play a role in plant defense mechanisms. Many natural coumarins exhibit a range of biological activities, including antimicrobial and insecticidal properties, which help protect the plant from pathogens and herbivores. nih.gov The diverse biological activities of isolated 4-phenylcoumarins, such as acetylcholinesterase inhibition, further underscore their potential ecological roles. nih.gov

Future Research Directions and Translational Potential of 5,7 Dimethoxy 4 Phenyl Chroman 2 One

Emerging Research Areas for 5,7-Dimethoxy-4-phenyl-chroman-2-one and Chroman-2-ones

The chroman-2-one scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antiviral, anti-inflammatory, and anticancer effects. nih.gov The specific substitution pattern of this compound points toward several emerging research areas.

Derivatives of 2-phenyl-4H-chromen-4-one with a 5,7-dimethoxy substitution pattern have been synthesized and have shown potential as anti-inflammatory agents. nih.gov This suggests that this compound could be investigated for its role in modulating inflammatory pathways, such as the TLR4/MAPK signaling cascade. nih.gov

Furthermore, compounds with a similar 5,7-dimethoxy substitution on a chromen-4-one core have demonstrated lipid-lowering effects in hepatocytes by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), indicating a potential role in managing nonalcoholic fatty liver disease (NAFLD). mdpi.com This opens an avenue for exploring the metabolic effects of this compound.

The 4-phenylcoumarin (B95950) scaffold has been a focus of research for developing inhibitors of various enzymes and proteins. For instance, derivatives have been designed as tubulin polymerization inhibitors targeting breast cancer cells and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These studies highlight the potential for this compound to be explored in oncology and virology.

| Potential Research Area | Rationale based on Analogous Compounds | Key Molecular Targets | Reference |

| Anti-inflammatory | 2-phenyl-4H-chromen-4-one derivatives with 5,7-dimethoxy groups show anti-inflammatory properties. | TLR4/MAPK pathway, pro-inflammatory cytokines (NO, IL-6, TNF-α) | nih.gov |

| Metabolic Regulation | 5,7-dimethoxy-chromen-4-one derivatives exhibit lipid-lowering effects. | Peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α) | mdpi.com |

| Oncology | 4-phenylcoumarin derivatives act as tubulin polymerization inhibitors. | Tubulin, Cell cycle proteins (e.g., in MCF-7 cells) | nih.gov |

| Virology (Anti-HIV) | 4-phenylcoumarin derivatives have shown activity as HIV-1 NNRTIs. | HIV-1 reverse transcriptase | nih.gov |

| Neuroprotection | Coumarin (B35378) derivatives are being investigated for neurodegenerative diseases. | Enzymes and pathways related to Alzheimer's and Parkinson's disease | researchgate.net |

Challenges and Opportunities in Chroman-2-one Chemical Biology

The exploration of chroman-2-one scaffolds in chemical biology presents both challenges and opportunities. A primary challenge is the often-limited bioavailability and potential toxicity of some derivatives. researchgate.net For instance, studies on related chromone (B188151) scaffolds have highlighted pharmacokinetic challenges that can hinder their development as therapeutic agents. researchgate.net

However, the versatility of the chroman-2-one core offers significant opportunities for chemical modification to enhance desired properties. The development of synthetic methodologies, such as one-pot cascade reactions, allows for the efficient creation of diverse libraries of substituted chroman-2-ones for screening. nih.gov This synthetic accessibility is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

An emerging opportunity lies in the development of "smart" materials and probes based on the chroman-2-one scaffold. The inherent fluorescent properties of many coumarin derivatives make them ideal candidates for creating probes for bioimaging and biosensing. researchgate.net

| Aspect | Challenges | Opportunities | Reference |

| Pharmacokinetics | Poor solubility and bioavailability of some derivatives. | Chemical modification to improve ADME properties. | researchgate.net |

| Synthesis | Stereoselective synthesis of chiral centers can be complex. | Development of efficient one-pot and catalytic synthetic methods for library generation. | nih.gov |

| Biological Understanding | The precise molecular mechanisms of action are not always fully elucidated. | Use of chemical probes and -omics technologies to identify targets and pathways. | researchgate.net |

| Applications | Moving from in vitro activity to in vivo efficacy. | Development of fluorescent probes for diagnostics and imaging. | researchgate.net |

Development of Advanced Chemical Probes and Tool Compounds Based on this compound

The structural characteristics of this compound make it an attractive scaffold for the design of chemical probes. The coumarin core is known for its fluorescent properties, which can be modulated by substituents on the ring system. researchgate.net This provides a basis for developing fluorescent probes for various biological applications.

For example, coumarin-based probes have been designed for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net Given the potential antioxidant activity of flavonoid-like structures, a probe based on this compound could be developed to monitor oxidative stress in cells.

Furthermore, the 4-phenylcoumarin scaffold can be functionalized to create targeted probes. By attaching a reactive group or a targeting moiety, probes can be designed to specifically label and visualize proteins or cellular compartments. For instance, clickable C-glycosyl scaffolds have been used to develop dual fluorescent and PET imaging probes. mdpi.com A similar strategy could be applied to the this compound core to create multimodal imaging agents.

| Probe Type | Design Strategy | Potential Application | Reference |

| Fluorescent Probes | Leverage the intrinsic fluorescence of the coumarin core, tunable by substituents. | Detection of enzymes, metal ions, and reactive oxygen/nitrogen species. | researchgate.netrsc.org |

| Targeted Probes | Functionalize the scaffold with affinity labels or photo-crosslinkers. | Identification and visualization of specific protein targets. | mdpi.com |

| Theranostic Agents | Combine a therapeutic moiety with a fluorescent reporter. | Simultaneous diagnosis and treatment of diseases like cancer. | researchgate.net |

Strategic Directions for Rational Drug Design Initiatives for Chroman-2-one Scaffolds

Rational drug design for chroman-2-one scaffolds like this compound should focus on leveraging the known structure-activity relationships of related compounds to create potent and selective inhibitors for specific biological targets.

One key strategy is molecular hybridization, where the chroman-2-one core is combined with other pharmacophores to create hybrid molecules with enhanced activity. For example, linking 4-phenylcoumarin to a triazole moiety has been shown to produce potent cytotoxic agents against cancer cells. nih.gov

Structure-based drug design is another powerful approach. For targets where the crystal structure is known, computational methods like molecular docking can be used to predict the binding mode of this compound and guide the design of more potent analogs. This has been successfully applied to the design of 4-phenylcoumarin derivatives as HIV-1 NNRTIs. nih.gov

A third direction is the exploration of bioisosteric replacements. Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or enhanced target binding. For instance, in the design of sirtuin inhibitors based on the chroman-4-one scaffold, replacing a phenyl ring with a pyridyl moiety resulted in compounds with similar activity and improved solubility. acs.org

| Design Strategy | Description | Example Application for Chroman-2-ones | Reference |

| Molecular Hybridization | Combining the chroman-2-one scaffold with other known pharmacophores. | Linking to triazoles for anticancer activity. | nih.gov |

| Structure-Based Design | Utilizing the 3D structure of the target protein to guide inhibitor design. | Docking studies to optimize inhibitors for HIV-1 reverse transcriptase. | nih.gov |

| Bioisosteric Replacement | Substituting functional groups to improve potency and pharmacokinetic properties. | Replacing a phenyl group with a pyridine (B92270) to enhance solubility in sirtuin inhibitors. | acs.org |

| Scaffold Hopping | Replacing the core scaffold with a structurally different but functionally similar one. | Exploring alternative heterocyclic cores that mimic the binding mode of chroman-2-ones. | researchgate.net |

Q & A

Q. What are the established synthetic routes for 5,7-dimethoxy-4-phenyl-chroman-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes under acidic or basic catalysis. For example, using 5,7-dimethoxy-2-hydroxyacetophenone and benzaldehyde in ethanol with NaOH yields the flavanone backbone. Post-synthetic methoxylation at positions 5 and 7 is achieved via methyl iodide in the presence of K₂CO₃ . Yield optimization requires strict control of reaction temperature (60–80°C) and inert atmospheres to prevent oxidation. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, with purity confirmed via HPLC (>98%) and melting point analysis .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DCM/ethanol solution. Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) resolves the chromanone core, methoxy substituents, and phenyl ring geometry. SHELX programs (SHELXL-97) are used for structure solution and refinement, with R-factors typically <0.06 for high-quality datasets . Hydrogen-bonding networks (e.g., C–H···O interactions) are analyzed using Mercury software, with geometric parameters cross-validated against the Cambridge Structural Database .

Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?

- Methodological Answer : Initial screens include:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Structural analogs (e.g., hydroxyl vs. methoxy substitutions) should be tested in parallel to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydrogen-bonding patterns in substituted chromanones be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystallization conditions. For example, polar solvents (e.g., DMSO) may induce intermolecular C=O···H–O bonds, while non-polar solvents favor π-π stacking. To resolve contradictions:

- Perform SC-XRD under standardized conditions (solvent, temperature).

- Compare Hirshfeld surface analyses (CrystalExplorer) to quantify interaction frequencies .

- Validate with DFT calculations (e.g., Gaussian 09) to model hydrogen-bond energetics .

Q. What strategies optimize multi-step synthesis of this compound derivatives for SAR studies?

- Methodological Answer :

- Protecting group chemistry : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during methoxylation, followed by deprotection with TBAF .

- Regioselective modifications : Employ directed ortho-metalation (DoM) with LDA to introduce substituents at position 8 .

- Catalytic asymmetric synthesis : Chiral oxazaborolidine catalysts achieve enantioselective formation of the C-2 chiral center (ee >90%) .

Monitor reaction intermediates via LC-MS and ¹H/¹³C NMR (comparison to DEPT-135 spectra ensures structural fidelity) .

Q. How do electronic effects of substituents (e.g., methoxy vs. hydroxy groups) impact biological activity?

- Methodological Answer :

- Computational modeling : Perform molecular docking (AutoDock Vina) with target proteins (e.g., COX-2, Bcl-2) to predict binding affinities. Methoxy groups enhance lipophilicity (logP calculations via ChemDraw), improving membrane permeability but reducing hydrogen-bond donor capacity .

- Experimental validation : Compare IC₅₀ values of 5,7-dihydroxy analogs (e.g., via demethylation with BBr₃) against methoxy derivatives. Hydroxy groups typically show higher antioxidant activity but lower metabolic stability .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., aromatic protons downfield in DMSO).

- Tautomerism : Keto-enol equilibria in D₂O-containing solvents alter peak splitting .

- Impurity artifacts : Residual acetic acid (from synthesis) may appear as a singlet at δ 2.1 ppm.

Standardize NMR conditions (solvent, temperature) and use 2D-COSY/HSQC to resolve ambiguities .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.